molecular formula C14H22N6O3 B15213293 5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine CAS No. 70156-29-5

5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine

Cat. No.: B15213293
CAS No.: 70156-29-5
M. Wt: 322.36 g/mol
InChI Key: CULLPUHNUGPVEB-IDTAVKCVSA-N
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Description

5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine is a synthetic nucleoside analogue designed for chemical biology and drug discovery research. This compound belongs to a class of 5'-amino-5'-deoxy-adenosine derivatives that have emerged as a powerful scaffold for exploring and inhibiting S-adenosylmethionine (SAM)-dependent enzymes, particularly methyltransferases (MTases) . The core research value of this adenosine analogue lies in its modified 5' position, where a [methyl(propan-2-yl)amino] group replaces the native ribose hydroxyl. This modification mimics the structure of key cellular metabolites, allowing the compound to act as a potential inhibitor for a wide range of methyltransferases involved in epigenetic regulation, RNA modification, and viral replication. Such inhibitors are invaluable tools for probing the biological functions of these enzymes and for validating them as therapeutic targets in areas like oncology and antiviral development. Researchers can utilize this compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and enzymatic assays to identify novel lead compounds . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

70156-29-5

Molecular Formula

C14H22N6O3

Molecular Weight

322.36 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[methyl(propan-2-yl)amino]methyl]oxolane-3,4-diol

InChI

InChI=1S/C14H22N6O3/c1-7(2)19(3)4-8-10(21)11(22)14(23-8)20-6-18-9-12(15)16-5-17-13(9)20/h5-8,10-11,14,21-22H,4H2,1-3H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1

InChI Key

CULLPUHNUGPVEB-IDTAVKCVSA-N

Isomeric SMILES

CC(C)N(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(C)N(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

Preparation Methods

Nucleoside Derivatization from 5-C-Methyl Ribofuranoside

A foundational synthesis route begins with 5-C-methyl ribofuranoside, a readily available precursor. This method, optimized for gram-scale production, involves sequential functionalization of the ribose moiety:

  • N-Glycosylation : The purine base (adenine) is introduced via stereoselective N-glycosylation under Mitsunobu conditions, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). This step ensures β-configuration at the anomeric center, critical for biological activity.
  • Amination at C5' : The 5'-hydroxyl group is converted to an amine through a two-step process:
    • Tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine.
    • Nucleophilic displacement with methyl-isopropylamine in dimethylformamide (DMF) at 80°C, yielding the target 5'-deoxy-5'-[methyl(propan-2-yl)amino]adenosine.

Key Data :

  • Yield: 68–72% over two steps.
  • Stereochemical purity: >98% enantiomeric excess (ee) confirmed by chiral HPLC.

Reductive Amination of 5'-Amino-5'-Deoxyadenosine

An alternative approach utilizes 5'-amino-5'-deoxyadenosine as an intermediate, synthesized via enzymatic deamination of adenosine followed by reductive amination:

  • Synthesis of 5'-Amino Intermediate : Adenosine is treated with adenosine deaminase to yield inosine, which undergoes regioselective deoxygenation at C5' using a Barton-McCombie reaction (Bu₃SnH, AIBN).
  • Reductive Amination : The 5'-amino group reacts with acetone (propan-2-yl precursor) in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6, forming the methyl-isopropylamino substituent.

Key Data :

  • Reaction time: 12–16 hours.
  • Yield: 60–65% after purification by silica gel chromatography.

Reaction Optimization and Condition Analysis

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilic displacement rates by stabilizing transition states, whereas THF is preferred for glycosylation due to its moderate polarity. Elevated temperatures (70–80°C) accelerate amination but risk decomposition; thus, maintaining 60°C balances speed and stability.

Catalytic Systems

Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) improve glycosylation yields by activating the ribose hydroxyl group. For reductive amination, weakly acidic conditions (acetic acid buffer) prevent premature reduction of the imine intermediate.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): Key signals include δ 8.30 (s, H-2, adenine), δ 5.90 (d, J = 6.8 Hz, H-1'), and δ 3.15 (m, CH(CH₃)₂).
  • HPLC : Retention time of 12.3 min (C18 column, 0.1% TFA/acetonitrile gradient).

Purity Assessment

Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 337.2 [M+H]⁺, while elemental analysis validates stoichiometry (C₁₄H₂₄N₆O₃: C 50.59%, H 7.28%, N 25.28%).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advances employ microreactor systems to enhance heat and mass transfer. For example, a tandem glycosylation-amination process in a tubular reactor achieves 85% conversion with residence times under 30 minutes.

Crystallization Techniques

Anti-solvent crystallization using ethanol/water mixtures (70:30 v/v) yields >99% pure product, with particle sizes controlled via cooling rates.

Comparative Analysis of Synthetic Methods

Method Yield Purity Scalability Cost Efficiency
Ribofuranoside route 72% >98% High Moderate
Reductive amination 65% 95% Moderate High
Flow synthesis 85% 99% Very high Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the purine base to its dihydro or tetrahydro forms, altering its electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for glycosylation reactions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, affecting their stability and function, making it a valuable tool for genetic and enzymatic studies.

Medicine

Medically, the compound shows promise as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development, particularly in the treatment of viral infections and certain cancers.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can be incorporated into DNA or RNA, disrupting their normal function. This incorporation can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Structural Analogs Targeting S-Adenosylmethionine Decarboxylase (AdoMetDC)

AbeAdo (5'-(((Z)-4-Amino-2-butenyl)methylamino)-5'-deoxyadenosine)

  • Structure: Contains a butenylmethylamino group at the 5'-position.
  • Activity: A potent, irreversible inhibitor of AdoMetDC, critical for polyamine synthesis. Demonstrates antitrypanosomal activity, curing Trypanosoma brucei infections in mice .
  • Mechanism : Forms a covalent adduct with the pyruvoyl cofactor of AdoMetDC, irreversibly inactivating the enzyme .
  • Comparison: The methyl(isopropyl)amino group in the target compound may alter binding kinetics due to steric and electronic differences compared to AbeAdo’s linear butenyl chain. This could affect substrate specificity or resistance profiles in pathogens.

MAOEA (5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl)amino]adenosine)

  • Structure: Features a methyl-(2-aminooxyethyl)amino substituent.
  • Activity: Inhibits AdoMetDC but with reduced potency compared to AbeAdo. The aminooxy group allows for alternative interactions with enzyme active sites .

MHZPA (5'-Deoxy-5'-[N-methyl-N-(3-hydrazinopropyl)amino]adenosine)

  • Structure: Includes a hydrazinopropyl chain.
  • Activity: Acts as a mechanism-based inhibitor of AdoMetDC, with activity against Trypanosoma species .
  • Comparison : The hydrazine group in MHZPA facilitates covalent bond formation, whereas the target compound’s isopropyl group may prioritize reversible binding, affecting therapeutic durability.

5'-Deoxy-5'-Amino Derivatives with DOT1L Inhibitory Activity

5'-Deoxy-5'-amino-5'-C-methyl Adenosine Derivatives

  • Structure: Contains a 5'-C-methyl group and an amino substituent.
  • Activity: Shows enhanced inhibition of DOT1L (a histone methyltransferase) compared to non-methylated analogs. The methyl group improves enzyme binding via hydrophobic interactions .
  • Comparison: The target compound’s methyl(isopropyl)amino group introduces greater steric bulk, which could either enhance selectivity for DOT1L or reduce solubility. Data on enzyme kinetics (e.g., IC50) would clarify this trade-off.

Methylthio-Substituted Analogs: 5'-Deoxy-5'-(methylthio)adenosine (MTA)

  • Structure: Features a 5'-methylthio group instead of an amino substituent.
  • Activity: Natural byproduct of polyamine biosynthesis; substrate for methylthioadenosine phosphorylase (MTAP). MTA induces cell cycle arrest and modulates adenosine receptors .
  • This could extend its half-life in vivo .

Peptidyl and Acylated Derivatives

5'-Amido-5'-deoxyadenosine Analogs

  • Structure: Includes peptide or acyl chains at the 5'-amino position.
  • Activity: These derivatives, such as puromycin analogs, inhibit protein synthesis by mimicking aminoacyl-tRNA .
  • Comparison : The target compound’s compact methyl(isopropyl) group may reduce off-target effects compared to larger peptidyl chains, enhancing specificity for methylation-related enzymes.

Key Data Tables

Table 1: Enzymatic Inhibition Profiles

Compound Target Enzyme IC50 (nM) Mechanism Reference
AbeAdo AdoMetDC 0.5 Irreversible inhibition
MAOEA AdoMetDC 120 Competitive inhibition
5'-C-Me Adenosine Derivative DOT1L 15 Reversible inhibition
MTA MTAP Substrate Cleavage

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Metabolic Stability
5'-Deoxy-5'-[methyl(isopropyl)amino]adenosine* 1.2 (predicted) Low (hydrophobic) High (resists MTAP)
AbeAdo -0.8 Moderate Low (enzyme adduct)
MTA -1.5 High Low (MTAP substrate)

*Predicted based on structural analogs.

Biological Activity

5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine is a modified adenosine derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology, oncology, and virology. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a methyl group attached to the nitrogen at the 5' position and an isopropylamino group at the 5' carbon. The synthesis of this compound typically involves modifications of standard adenosine derivatives, allowing for the exploration of structure-activity relationships (SAR) that enhance its biological properties.

Antiviral Activity

Research indicates that certain derivatives of adenosine exhibit antiviral properties. For instance, studies have shown that modifications at the 5' position can enhance the inhibitory activity against various viral targets. A notable example includes the development of 5'-deoxy-5'-amino-5'-C-methyl adenosine derivatives, which were synthesized to assess their potential as inhibitors against specific viral enzymes . The incorporation of additional methyl groups has been linked to improved enzyme inhibitory activity, particularly against DOT1L, an enzyme implicated in certain cancers.

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. Adenosine receptors play crucial roles in immune regulation, and agonists targeting these receptors can modulate immune responses. For example, activation of A2A adenosine receptors has been shown to improve survival rates in models of sepsis by reducing inflammation and bacterial load . The ability of this compound to interact with these receptors may provide insights into its potential therapeutic applications in inflammatory diseases.

Anticancer Properties

In cancer research, adenosine analogs are being investigated for their ability to inhibit tumor growth and promote apoptosis in cancer cells. The compound's structure allows it to engage with multiple signaling pathways involved in cell proliferation and survival. For example, one study reported that specific modifications to the adenosine structure led to increased expression levels of apoptotic markers such as caspase 8 and caspase 9 in cancer cell lines . This suggests a potential role for this compound in cancer therapy.

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy of various adenosine derivatives, it was found that this compound exhibited significant inhibition of viral replication in vitro. The compound demonstrated a dose-dependent response, with higher concentrations leading to greater reductions in viral load.

Case Study 2: Immunomodulation in Sepsis
A mouse model was used to assess the immunomodulatory effects of the compound during sepsis. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines and an increase in survival rates compared to control groups.

Data Tables

Biological Activity Effect Observed Reference
Antiviral ActivityInhibition of viral replication
ImmunomodulationDecreased inflammation; increased survival
Anticancer ActivityInduction of apoptosis; increased caspase expression

Q & A

Basic: What synthetic strategies are commonly employed for preparing 5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine and its analogs?

Synthesis typically involves nucleophilic substitution at the 5'-position of adenosine derivatives. Key steps include:

  • Protection of ribose hydroxyl groups : Use of tert-butyldimethylsilyl (TBDMS) or isopropylidene groups to prevent side reactions during functionalization .
  • Mitsunobu reaction : For introducing methyl(propan-2-yl)amino groups via displacement of 5'-hydroxyl with triphenylphosphine and diethyl azodicarboxylate (DEAD) .
  • Deprotection and purification : Final cleavage of protecting groups followed by HPLC or silica gel chromatography for isolation .
    Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Basic: How is structural characterization of this compound performed in academic research?

Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns at the 5'-position and ribose conformation (e.g., syn vs. anti glycosidic bond orientation) .
  • Mass spectrometry : HRMS to verify molecular weight and isotopic patterns .
  • X-ray crystallography : For resolving absolute stereochemistry in enzyme-bound complexes (e.g., with S-adenosylmethionine decarboxylase) .

Basic: What biological roles or pathways involve this compound?

The compound and its analogs primarily interact with:

  • Polyamine biosynthesis : As irreversible inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC), a rate-limiting enzyme in spermidine/spermine synthesis .
  • Adenosine receptor modulation : Some analogs act as A1 receptor agonists, influencing cAMP signaling pathways .
    Experimental validation : Use ATP bioluminescence assays to measure polyamine depletion in parasites or cancer cells .

Advanced: What mechanisms explain its irreversible inhibition of AdoMetDC?

The compound covalently binds via:

  • Enzyme-activated inhibition : The methyl(propan-2-yl)amino group undergoes enzymatic processing (e.g., oxidation) to generate a reactive electrophile that alkylates active-site residues (e.g., Cys/His) .
  • Structural analysis : Crystallography shows the adenine ring stacks between Phe7 and Phe223, while the modified ribose hydrogen-bonds with Glu247 .
    Methodology : Use 14^{14}C-labeled analogs to track covalent adduct formation and LC-MS/MS to identify modified residues .

Advanced: How do researchers resolve discrepancies between in vitro and in vivo efficacy?

Discrepancies often arise from:

  • Metabolic instability : Rapid clearance via adenosine deaminase or phosphorylases .
  • Tissue-specific uptake : Use radiolabeled analogs (e.g., 3^3H-MTA) to quantify biodistribution in murine models .
    Mitigation : Design prodrugs (e.g., phosphonooxymethyl derivatives) to enhance stability .

Advanced: What strategies address off-target effects in adenosine receptor studies?

Specificity challenges arise due to:

  • Adenosine receptor subtype cross-reactivity : Perform competitive binding assays (A1 vs. A2A/A3 receptors) using 3^3H-CCPA as a radioligand .
  • Sulfonium center mimicry : Replace the methyl(propan-2-yl)amino group with non-cationic moieties to avoid AdoMetDC off-target binding .

Advanced: How is the compound integrated into methionine salvage pathway studies?

Key approaches include:

  • Metabolite tracing : Use 13^{13}C-labeled MTA to track incorporation into methionine via methylthioadenosine phosphorylase (MTAP) .
  • Knockout models : Compare polyamine levels in MTAP/^{-/-} vs. wild-type cells using LC-MS .

Advanced: How are contradictory data on nephrotoxicity addressed in preclinical studies?

Conflicting reports (e.g., kidney injury in CABG patients vs. murine models ) require:

  • Species-specific metabolism : Compare metabolite profiles (e.g., thioether oxidation) in human vs. mouse hepatocytes.
  • Dose-response analysis : Use acute vs. chronic dosing regimens to separate on-target (AdoMetDC inhibition) from off-target effects .

Advanced: What methodologies assess metabolic stability of 5'-modified adenosine analogs?

  • Plasma stability assays : Incubate compounds in human/murine plasma and quantify degradation via LC-MS .
  • CYP450 profiling : Use recombinant cytochrome P450 isoforms (e.g., CYP3A4) to identify oxidative metabolites .

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